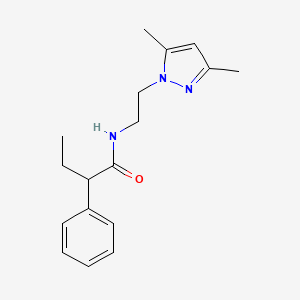![molecular formula C28H28N4O6S2 B2932176 4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide CAS No. 313254-30-7](/img/structure/B2932176.png)
4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide is a useful research compound. Its molecular formula is C28H28N4O6S2 and its molecular weight is 580.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of aromatic polyamides containing pendant naphthalene units have been extensively studied. Ghodke et al. (2021) synthesized a series of novel aromatic polyamides with pendant bulky naphthalene units from a newly synthesized diamine and several structurally different aromatic diacids. These polyamides exhibited good solubility in amide-type polar aprotic solvents and showed glass-transition temperatures indicating their processability. The thermal stability of these polyamides was also noteworthy, with 10% weight loss temperatures above 413 °C, suggesting their potential in high-temperature applications (Ghodke et al., 2021).
Biological Evaluation
In the field of pharmacology, the synthesis and biological evaluation of compounds containing naphthoquinone derivatives have shown promising results. Ravichandiran et al. (2019) reported the synthesis and structural characterization of new phenylaminosulfanyl-1,4-naphthoquinone derivatives, evaluating their cytotoxic activity against human cancer cell lines. Some synthesized compounds displayed potent cytotoxic activity, indicating their potential as anticancer agents (Ravichandiran et al., 2019).
Material Science Applications
The development of metal-organic frameworks (MOFs) utilizing naphthalene-based ligands has been explored for their unique structural and functional properties. Sun et al. (2012) synthesized a series of carboxylate-assisted ethylamide metal–organic frameworks with varying structures and examined their thermostability and luminescence properties. These MOFs demonstrated significant potential for various applications, including gas storage, separation, and catalysis (Sun et al., 2012).
Environmental Science
The extraction and determination of benzene- and naphthalenesulfonates in industrial effluents have been addressed by Alonso et al. (1999), who developed a solid-phase extraction procedure followed by ion-pair chromatography/electrospray-mass spectrometry for unequivocal determination. This research is vital for monitoring and managing the environmental impact of these compounds (Alonso et al., 1999).
Mechanism of Action
Target of Action
It is known that the compound is a copolymer of naphthalene diimide (ndi) and bithiophene unit, which has been intensively studied for use as an electron acceptor in polymer solar cells . This suggests that its primary targets could be related to electron transfer processes.
Mode of Action
The compound interacts with its targets through its high electron mobility, high electron affinity, and broad light absorption . These properties allow it to effectively accept and transport electrons, which is crucial in its role as an electron acceptor in polymer solar cells .
Pharmacokinetics
Its solubility in organic solvents like chloroform, chlorobenzene, and dichlorobenzene suggests that it may have good bioavailability when administered in suitable formulations .
Result of Action
The primary result of Oprea1_076971’s action is the efficient transfer of electrons, which is key to its role in polymer solar cells . This electron transfer can result in a power conversion efficiency of over 8% when used as an acceptor in all-polymer solar cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_076971. For instance, its sensitivity to air and moisture, as well as its thermal instability, can affect its performance and stability . Moreover, the crystallization temperature of the compound can be influenced by the concentration of certain units in its structure, which can in turn affect its rigidity and intermolecular stacking .
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-[[4-(dimethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O6S2/c1-31(2)39(35,36)23-13-9-19(10-14-23)27(33)29-25-17-21-7-5-6-8-22(21)18-26(25)30-28(34)20-11-15-24(16-12-20)40(37,38)32(3)4/h5-18H,1-4H3,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYADRTJNOAUQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

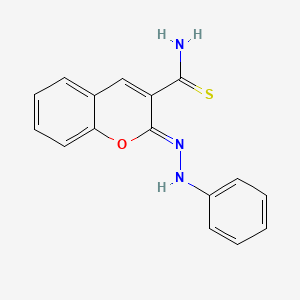


![Ethyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2932099.png)
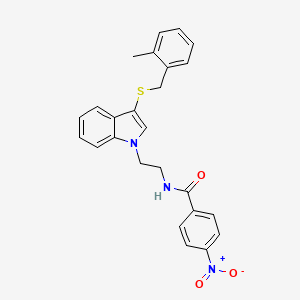
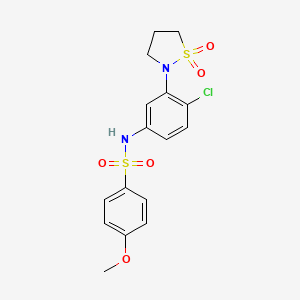
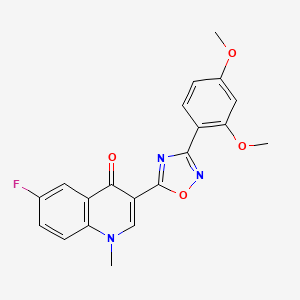
![4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2932107.png)
![2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2932108.png)

![(4Z)-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B2932112.png)
![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932113.png)

